molecular formula C190H286N54O58 B013110 Neuropeptide Y (porcine) CAS No. 83589-17-7

Neuropeptide Y (porcine)

Cat. No.: B013110
CAS No.: 83589-17-7
M. Wt: 4255 g/mol
InChI Key: JYLKGTCHMPLCES-OFGSCBOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Neuropeptide Y (porcine) is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. These interactions lead to the modulation of intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C . Neuropeptide Y (porcine) also interacts with noradrenaline in sympathetic nerve fibers, influencing the release of neurotransmitters and regulating blood flow .

Cellular Effects

Neuropeptide Y (porcine) exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, in the central nervous system, Neuropeptide Y (porcine) affects neuronal activity, stress resilience, and appetite regulation . It also plays a role in immune cell function, including the regulation of cytokine secretion and immune cell migration .

Molecular Mechanism

The molecular mechanism of Neuropeptide Y (porcine) involves binding to its specific Y-receptors, leading to various downstream effects . Upon binding to these receptors, Neuropeptide Y (porcine) can inhibit the release of neurotransmitters, modulate calcium and potassium channels, and influence gene expression . These actions result in the regulation of physiological processes such as appetite, stress response, and cardiovascular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Neuropeptide Y (porcine) can change over time. Studies have shown that Neuropeptide Y (porcine) is relatively stable but can degrade under certain conditions . Long-term exposure to Neuropeptide Y (porcine) in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged modulation of neurotransmitter release and immune cell activity .

Dosage Effects in Animal Models

The effects of Neuropeptide Y (porcine) vary with different dosages in animal models. At low doses, it can stimulate appetite and reduce anxiety . At high doses, Neuropeptide Y (porcine) may cause adverse effects such as hypertension and increased stress response . Threshold effects have been observed, indicating that the physiological response to Neuropeptide Y (porcine) is dose-dependent .

Metabolic Pathways

Neuropeptide Y (porcine) is involved in several metabolic pathways, including those regulating energy balance and glucose metabolism . It interacts with enzymes such as adenylate cyclase and phospholipase C, influencing metabolic flux and metabolite levels . Neuropeptide Y (porcine) also affects the expression of genes involved in metabolic processes, further modulating metabolic pathways .

Transport and Distribution

Neuropeptide Y (porcine) is transported and distributed within cells and tissues through various mechanisms . It is stored in vesicles within neurons and released upon stimulation . Neuropeptide Y (porcine) interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues, such as the brain and gastrointestinal tract .

Subcellular Localization

The subcellular localization of Neuropeptide Y (porcine) is primarily within vesicles in neuronal cells . It is also found in other cellular compartments, including the cytoplasm and nucleus . Post-translational modifications and targeting signals direct Neuropeptide Y (porcine) to specific subcellular locations, influencing its activity and function .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, particularly in the regulation of appetite, stress response, and cardiovascular functions. This article delves into the biological activity of porcine NPY, highlighting its mechanisms of action, distribution, and effects on different biological systems.

Overview of Neuropeptide Y

NPY was first isolated from porcine brain tissue and is one of the most abundant neuropeptides in the central nervous system. It is known for its potent biological activity and its involvement in numerous physiological functions, including:

  • Regulation of food intake
  • Modulation of stress responses
  • Influence on cardiovascular functions
  • Role in neuroprotection

Appetite Regulation

NPY is primarily recognized for its role as a powerful stimulant of food intake. It activates specific receptors in the hypothalamus, particularly the Y5 receptor, which is distinct from other Y-type receptors. This activation leads to increased feeding behavior and is influenced by metabolic states:

  • Experiment Findings : In studies involving ovariectomized prepubertal gilts, NPY injections resulted in increased feed intake and modulation of luteinizing hormone (LH) and growth hormone (GH) secretion. Notably, NPY was found to reverse leptin's inhibitory effects on feeding behavior .

Cardiovascular Effects

NPY also exhibits significant cardiovascular effects, including vasoconstriction and modulation of blood pressure. Research indicates that NPY can induce rapid increases in mean arterial pressure (MAP) when administered intra-arterially:

  • Hypertensive Activity : A study demonstrated that administration of NPY at a dose of 40 micrograms/kg led to a substantial increase in MAP from 107 mmHg to 157 mmHg within minutes .

Distribution in the Brain

NPY is widely distributed throughout the brain, with high concentrations found in regions such as the basal ganglia, amygdala, and nucleus accumbens. This distribution suggests its fundamental role in various brain functions:

  • Immunocytochemistry Studies : Research utilizing immunocytochemistry has shown numerous NPY neuronal cell bodies concentrated particularly in the caudate and putamen areas of the brain .

Neuroprotective Properties

Recent studies have highlighted NPY's potential neuroprotective effects, particularly in retinal health:

  • Retinal Ischemia Model : In an experimental model of retinal ischemia using pigs, intravitreal injection of NPY resulted in significant functional and histological damage to retinal tissues. However, it also demonstrated vasoconstrictive properties on retinal arteries, mediated through Y1 and Y2 receptors .

Summary of Research Findings

Study FocusKey Findings
Appetite RegulationNPY stimulates feed intake; reverses leptin's inhibitory effects on feeding behavior .
Cardiovascular ActivityIncreases MAP significantly upon administration; critical for understanding hypertension mechanisms .
Distribution in BrainHigh concentrations found in basal ganglia; suggests roles in motor control and emotional regulation .
NeuroprotectionPreserves retinal integrity; mitigates axonal damage through signaling pathways like MAPK and PI3K/Akt .

Case Studies

  • Feeding Behavior Study : In a controlled experiment with prepubertal gilts, varying doses of NPY were administered to observe changes in feed intake and hormonal responses. Results indicated a clear dose-dependent relationship between NPY administration and increased feed consumption alongside modulation of LH and GH levels.
  • Retinal Health Investigation : A study assessing the effects of NPY post-retinal ischemia revealed that while NPY induced vasoconstriction leading to potential damage, it also preserved some aspects of retinal function through neuroprotective signaling pathways.

Properties

IUPAC Name

(4S)-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C190H286N54O58/c1-16-94(9)149(180(296)234-129(81-140(193)253)169(285)226-124(74-93(7)8)172(288)239-150(95(10)17-2)181(297)240-151(100(15)247)182(298)221-116(32-23-67-208-190(202)203)156(272)220-119(59-62-145(260)261)161(277)218-114(30-21-65-206-188(198)199)157(273)223-121(152(195)268)76-102-39-49-108(249)50-40-102)238-173(289)127(79-105-45-55-111(252)56-46-105)229-168(284)128(80-106-86-204-90-210-106)230-159(275)115(31-22-66-207-189(200)201)219-165(281)123(73-92(5)6)224-155(271)97(12)212-174(290)134(88-245)236-167(283)126(78-104-43-53-110(251)54-44-104)228-166(282)125(77-103-41-51-109(250)52-42-103)227-158(274)113(29-20-64-205-187(196)197)216-153(269)96(11)211-163(279)122(72-91(3)4)225-170(286)131(84-147(264)265)232-162(278)118(58-61-144(258)259)217-154(270)98(13)213-177(293)137-34-25-68-241(137)183(299)99(14)214-164(280)130(83-146(262)263)231-160(276)117(57-60-143(256)257)215-142(255)87-209-176(292)136-33-24-70-243(136)186(302)133(82-141(194)254)235-171(287)132(85-148(266)267)233-178(294)139-36-27-71-244(139)185(301)120(28-18-19-63-191)222-175(291)135(89-246)237-179(295)138-35-26-69-242(138)184(300)112(192)75-101-37-47-107(248)48-38-101/h37-56,86,90-100,112-139,149-151,245-252H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,253)(H2,194,254)(H2,195,268)(H,204,210)(H,209,292)(H,211,279)(H,212,290)(H,213,293)(H,214,280)(H,215,255)(H,216,269)(H,217,270)(H,218,277)(H,219,281)(H,220,272)(H,221,298)(H,222,291)(H,223,273)(H,224,271)(H,225,286)(H,226,285)(H,227,274)(H,228,282)(H,229,284)(H,230,275)(H,231,276)(H,232,278)(H,233,294)(H,234,296)(H,235,287)(H,236,283)(H,237,295)(H,238,289)(H,239,288)(H,240,297)(H,256,257)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,196,197,205)(H4,198,199,206)(H4,200,201,207)(H4,202,203,208)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLKGTCHMPLCES-OFGSCBOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C190H286N54O58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60232446
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

4255 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83589-17-7
Record name Neuropeptide Y (pig)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083589177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Neuropeptide Y (pig)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60232446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.